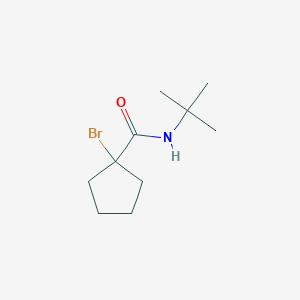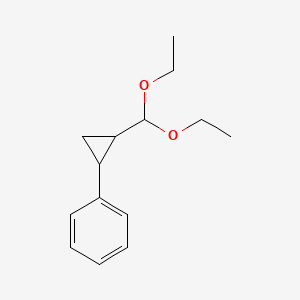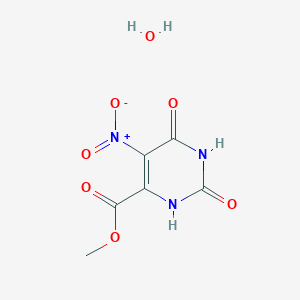
Octyl N-(4-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl N-(4-chlorophenyl)carbamate: is a chemical compound with the molecular formula C15H22ClNO2 and a molecular weight of 283.801 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to an octyl group and a 4-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Octyl N-(4-chlorophenyl)carbamate typically involves the reaction of octylamine with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction . The reaction mixture is stirred at a temperature range of 10–40°C for 1–2 hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: Octyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol derivatives.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent like dimethyl sulfoxide (DMSO) can be used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used; for example, using sodium methoxide (NaOCH3) can yield methoxy-substituted derivatives.
Hydrolysis: The major products are octylamine and 4-chlorophenol.
科学研究应用
Chemistry: Octyl N-(4-chlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities .
Biology and Medicine: In biological research, carbamate derivatives are often studied for their potential pharmacological activities. This compound may exhibit antimicrobial and antioxidant properties, making it a candidate for further investigation in drug development .
Industry: The compound can be used in the formulation of specialty chemicals, including surfactants and agrochemicals. Its stability and reactivity profile make it suitable for various industrial applications .
作用机制
The mechanism of action of Octyl N-(4-chlorophenyl)carbamate is not well-defined in the literature. like other carbamates, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through the formation of covalent bonds. The exact pathways and targets involved would require further experimental studies to elucidate .
相似化合物的比较
Methyl N-(4-chlorophenyl)carbamate: A smaller analog with a methyl group instead of an octyl group.
Ethyl N-(4-chlorophenyl)carbamate: Similar structure with an ethyl group.
Butyl N-(4-chlorophenyl)carbamate: Contains a butyl group, offering different physicochemical properties.
Uniqueness: Octyl N-(4-chlorophenyl)carbamate is unique due to its longer alkyl chain (octyl group), which can influence its solubility, reactivity, and interaction with biological membranes compared to its shorter-chain analogs .
属性
CAS 编号 |
56379-91-0 |
|---|---|
分子式 |
C15H22ClNO2 |
分子量 |
283.79 g/mol |
IUPAC 名称 |
octyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C15H22ClNO2/c1-2-3-4-5-6-7-12-19-15(18)17-14-10-8-13(16)9-11-14/h8-11H,2-7,12H2,1H3,(H,17,18) |
InChI 键 |
FHMILJKUETWBJN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC(=O)NC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)

![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)









![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)

